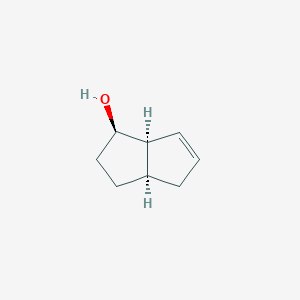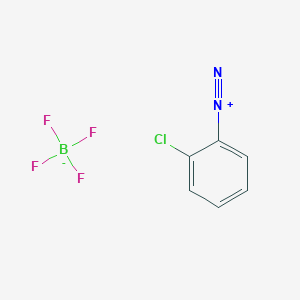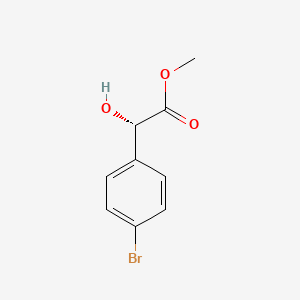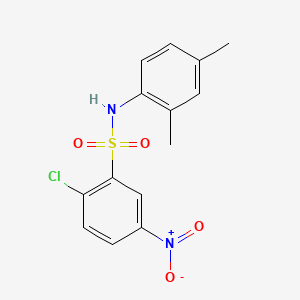
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid, also known as 3-DMPA, is a synthetic organic compound and a derivative of propionic acid. It is a white, crystalline solid with a molecular weight of 182.2 g/mol. 3-DMPA is soluble in water, ethanol, and methanol. It is a versatile compound with many applications in both scientific research and industrial processes.
科学的研究の応用
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has many applications in scientific research. It is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and polymers. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been used in the study of enzyme kinetics, drug metabolism, and drug-target interactions.
作用機序
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is a weak acid that can act as a proton donor or acceptor in various biochemical reactions. It can also act as a substrate for enzymes, such as the enzyme propionyl-CoA carboxylase. In the presence of this enzyme, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is converted to malonyl-CoA, which is then used in fatty acid biosynthesis.
Biochemical and Physiological Effects
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidant, and antifungal properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been found to have an effect on the metabolism of fatty acids, lipids, and carbohydrates.
実験室実験の利点と制限
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid can be toxic in high concentrations, so it is important to use caution when handling this compound.
将来の方向性
There are a number of potential future directions for research involving 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid. One possibility is the further exploration of its anti-cancer properties. Additionally, research could be conducted to explore its potential for use as an anti-inflammatory or anti-oxidant agent. Further research could also be conducted on its potential for use as a catalyst in organic reactions, as well as its potential for use as a ligand in coordination chemistry. Finally, research could be conducted to explore its potential for use in drug-target interactions.
合成法
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is synthesized through a two-step process. First, the compound is synthesized from propionic acid and dimethyl dioxolane in the presence of a base, such as potassium carbonate. The second step involves reacting the product with an acid, such as sulfuric acid, to form 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid.
特性
CAS番号 |
391200-93-4 |
|---|---|
製品名 |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid |
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
VOIMKESBBFHOSH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)




![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)





![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)